molecular formula C25H22F3N3O3 B11506107 N-{2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}-2-nitro-4-(trifluoromethyl)aniline

N-{2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}-2-nitro-4-(trifluoromethyl)aniline

Cat. No.: B11506107
M. Wt: 469.5 g/mol
InChI Key: XGSJQQLNXMXTDK-UHFFFAOYSA-N
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Description

N-{2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}-2-nitro-4-(trifluoromethyl)aniline is a complex organic compound that features a unique combination of functional groups, including an indole moiety, a benzyloxy group, a nitro group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}-2-nitro-4-(trifluoromethyl)aniline typically involves multiple steps, starting from commercially available precursors. One common approach includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the indole derivative in the presence of a base.

    Attachment of the Nitro and Trifluoromethyl Groups: The nitro and trifluoromethyl groups can be introduced via electrophilic aromatic substitution reactions using appropriate reagents such as nitric acid and trifluoromethyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-{2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}-2-nitro-4-(trifluoromethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction of the nitro group can be achieved using reagents like hydrogen gas in the presence of a palladium catalyst, resulting in the formation of an amine derivative.

    Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, and other reducing agents.

    Substitution: Benzyl halides, nucleophiles such as amines or thiols, and bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced amine derivatives, and various substituted compounds depending on the nucleophile used.

Scientific Research Applications

N-{2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}-2-nitro-4-(trifluoromethyl)aniline has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific receptors or enzymes.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

    Material Science: The compound’s unique functional groups make it suitable for the development of novel materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-{2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}-2-nitro-4-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to its biological activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-2-nitro-4-(trifluoromethyl)aniline
  • 2-Nitro-4-(trifluoromethyl)aniline
  • N-benzyl-2-[5-(benzyloxy)-1H-indol-3-yl]-N-methyl-2-oxoacetamide

Uniqueness

N-{2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}-2-nitro-4-(trifluoromethyl)aniline is unique due to its combination of an indole core with a benzyloxy group, a nitro group, and a trifluoromethyl group. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C25H22F3N3O3

Molecular Weight

469.5 g/mol

IUPAC Name

N-[2-(2-methyl-5-phenylmethoxy-1H-indol-3-yl)ethyl]-2-nitro-4-(trifluoromethyl)aniline

InChI

InChI=1S/C25H22F3N3O3/c1-16-20(11-12-29-23-9-7-18(25(26,27)28)13-24(23)31(32)33)21-14-19(8-10-22(21)30-16)34-15-17-5-3-2-4-6-17/h2-10,13-14,29-30H,11-12,15H2,1H3

InChI Key

XGSJQQLNXMXTDK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)OCC3=CC=CC=C3)CCNC4=C(C=C(C=C4)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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